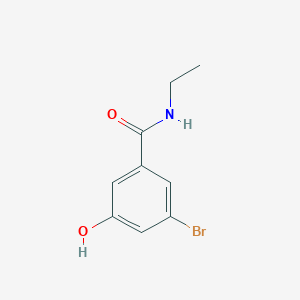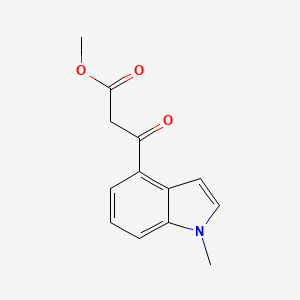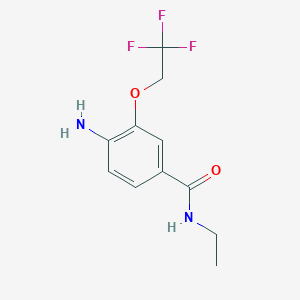
3-Bromo-N-ethyl-5-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-ethyl-5-hydroxybenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 3-position, an ethyl group at the nitrogen atom, and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-5-hydroxybenzamide typically involves the bromination of N-ethyl-5-hydroxybenzamide. One common method is to start with 5-hydroxybenzamide, which undergoes ethylation to form N-ethyl-5-hydroxybenzamide. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Bromo-N-ethyl-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Products may include 3-Bromo-N-ethyl-5-oxobenzamide.
Reduction: Products may include N-ethyl-5-hydroxybenzamide.
Substitution: Products may include 3-Amino-N-ethyl-5-hydroxybenzamide or 3-Thio-N-ethyl-5-hydroxybenzamide.
科学的研究の応用
3-Bromo-N-ethyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Bromo-N-ethyl-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-Bromo-5-hydroxybenzamide: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-ethyl-5-hydroxybenzamide: Lacks the bromine atom, which may influence its binding affinity and specificity.
3-Bromo-N-methyl-5-hydroxybenzamide: Similar structure but with a methyl group instead of an ethyl group, which may alter its properties.
Uniqueness
3-Bromo-N-ethyl-5-hydroxybenzamide is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These functional groups contribute to its versatility in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
3-bromo-N-ethyl-5-hydroxybenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-2-11-9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3,(H,11,13) |
InChIキー |
AXOZCLDCUYAPAG-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CC(=CC(=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)



![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)


![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)


